Ethyl N-(2-hydroxyphenyl)carbamate
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Overview
Description
Ethyl N-(2-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl ester group attached to a carbamic acid moiety, which is further substituted with a 2-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-(2-hydroxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 2-aminophenol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl N-(2-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Ethyl N-(2-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of ethyl N-(2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the carbamate group can undergo hydrolysis to release the active amine, which can further interact with biological targets .
Comparison with Similar Compounds
Ethyl carbamate:
Methyl N-(2-hydroxyphenyl)carbamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Phenyl carbamate: Lacks the hydroxyl group and has a phenyl group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the ethyl ester and the 2-hydroxyphenyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl N-(2-hydroxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTKVXKUFOPSLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400122 |
Source
|
Record name | Ethyl N-(2-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56836-51-2 |
Source
|
Record name | Ethyl N-(2-hydroxyphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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